

A Comparative Guide to Computational Models for Thioacetaldehyde Reaction Mechanisms

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Compound of Interest

Compound Name: *Thioacetaldehyde*

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This guide provides an objective comparison of computational models used to investigate the reaction mechanisms of **thioacetaldehyde**, a sulfur-containing analog of acetaldehyde. Understanding the reactivity of such compounds is crucial in various fields, including atmospheric chemistry, astrochemistry, and the design of novel therapeutic agents where thio-analogues can exhibit unique pharmacological profiles. This document summarizes key findings from theoretical studies, presenting quantitative data in a comparative format and detailing the computational methodologies employed.

Comparison of a Unimolecular Reaction Pathway

One of the key unimolecular reaction pathways for **thioacetaldehyde** is the 1,3-hydrogen shift from the methyl group to the sulfur atom, leading to the formation of vinyl mercaptan. The calculated activation energy for this isomerization is a critical benchmark for comparing the performance of different computational methods.

Computational Model	Basis Set	Activation Energy (kcal/mol)	Reference
B3LYP	cc-pVDZ	39.1	[1]
MP2	cc-pVDZ	43.1	[1]
ω B97X-D	jun-cc-pV(T+d)Z	39.5	[2]
M06-2X-D3	jun-cc-pV(T+d)Z	39.2	[2]
B2PLYP-D3	jun-cc-pV(T+d)Z	39.4	[2]
CBS-QB3	-	39.6	[2]

Comparison of Isomerization and Fragmentation Pathways of Thioacetaldehyde Isomers

A comprehensive study by Lupi et al. (2021) explored the potential energy surface of [C2H4S] isomers, including **thioacetaldehyde** (THA), thiirane (THI), and vinyl thiol (VTH). The relative energies of these isomers and the transition states connecting them provide a valuable dataset for comparing different computational models. All energies are given in kcal/mol relative to **thioacetaldehyde**.

Species	ωB97X-D	M06-2X-D3	B2PLYP-D3	CBS-QB3
Isomers				
Thioacetaldehyde (THA)	0.0	0.0	0.0	0.0
Thiirane (THI)	-1.5	-2.1	-1.8	-1.2
Vinyl Thiol (VTH)	-10.2	-10.5	-10.3	-10.8
Transition States				
THA \leftrightarrow VTH	39.5	39.2	39.4	39.6
THA \rightarrow CH ₃ + HCS	83.1	82.5	83.4	83.2
THA \rightarrow CH ₄ + CS	90.7	90.1	91.1	90.9
THI \rightarrow VTH	62.3	61.9	62.5	62.8

Note: The absence of experimental kinetic data for the unimolecular reactions of **thioacetaldehyde** makes a direct validation of these computational models challenging. **Thioacetaldehyde** is known to be an unstable species, which likely contributes to the difficulty in performing such experiments. The comparisons presented here are therefore between different theoretical models.

Experimental and Computational Protocols

Computational Methodologies from Ding et al. (2004)

The unimolecular reaction pathways of ground-state **thioacetaldehyde** were investigated using the following methods[1]:

- Density Functional Theory (DFT): The B3LYP functional was employed.
- Møller-Plesset Perturbation Theory: Second-order Møller-Plesset perturbation theory (MP2) was used.

- Basis Set: The correlation-consistent polarized valence double-zeta (cc-pVDZ) basis set was used for all calculations.
- Software: The Gaussian 98 program package was utilized for all computations.
- Methodology: The geometries of reactants, transition states, and products were fully optimized. Vibrational frequency calculations were performed to characterize the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE).

Computational Methodologies from Lupi et al. (2021)

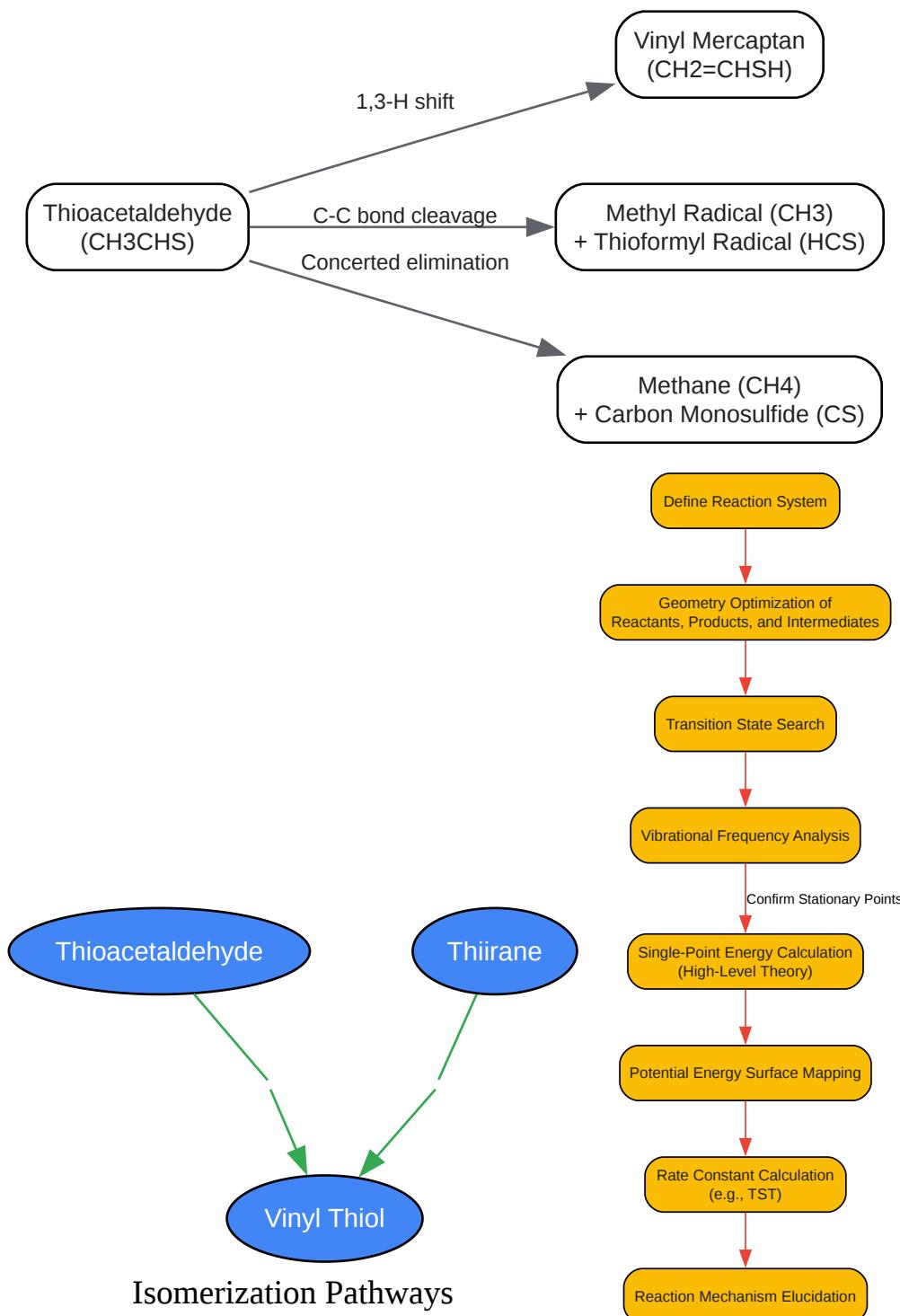
A detailed exploration of the [C2H4S] potential energy surface was conducted with a multi-level theoretical approach[2]:

- Density Functional Theory (DFT):
 - ω B97X-D functional, which includes long-range corrections and dispersion.
 - M06-2X functional with the D3 dispersion correction.
 - B2PLYP double-hybrid functional with the D3 dispersion correction.
 - Basis Set: The jun-cc-pV(T+d)Z basis set was used for the DFT calculations.
- Composite Method: The Complete Basis Set (CBS-QB3) method was used for high-accuracy single-point energy calculations.
- Software: The Gaussian 16 suite of programs was used for all calculations.
- Methodology: Geometries of all stationary points were optimized using the aforementioned DFT methods. The nature of the stationary points was confirmed by harmonic vibrational frequency analysis. The CBS-QB3 calculations were performed on the B2PLYP-D3 optimized geometries to obtain highly accurate electronic energies.

Visualizations

Unimolecular Reaction Pathways of Thioacetaldehyde

The following diagram illustrates the primary unimolecular reaction pathways of **thioacetaldehyde** as investigated in the computational studies.



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References

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